molecular formula C21H19BrFN3O B2802151 N-(4-BROMOPHENYL)-6-FLUORO-3-(PIPERIDINE-1-CARBONYL)QUINOLIN-4-AMINE CAS No. 1189942-18-4

N-(4-BROMOPHENYL)-6-FLUORO-3-(PIPERIDINE-1-CARBONYL)QUINOLIN-4-AMINE

Cat. No.: B2802151
CAS No.: 1189942-18-4
M. Wt: 428.305
InChI Key: KDUDDSQTDBBCQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Bromophenyl)-6-fluoro-3-(piperidine-1-carbonyl)quinolin-4-amine is a synthetic small molecule designed for research purposes, integrating two pharmacologically significant motifs: a quinoline core and a piperidine moiety. The quinoline scaffold is extensively documented in scientific literature for its diverse biological activities, particularly in oncology and infectious disease research. Quinoline derivatives have demonstrated potent efficacy as inhibitors of various kinase targets, such as the c-Met receptor tyrosine kinase, which plays a critical role in tumor growth, metastasis, and resistance to therapy . The structural similarity of this class of compounds to established kinase inhibitors suggests potential utility in related biochemical and cell-based assay systems. Furthermore, the piperidine ring is a common feature in many bioactive molecules and FDA-approved drugs, often employed to optimize physicochemical properties and facilitate target engagement . Beyond oncology, quinoline-based compounds are also prominent in antimicrobial research. Specific derivatives have shown promising in vitro activity against a range of bacterial and mycobacterial strains, including Mycobacterium tuberculosis, highlighting their value in developing new anti-infective agents . The incorporation of a 4-bromophenyl group may influence the compound's electronic properties and binding affinity, making it a candidate for structure-activity relationship (SAR) studies aimed at refining potency and selectivity. This compound is intended for use in laboratory research to further elucidate these potential mechanisms and applications. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

[4-(4-bromoanilino)-6-fluoroquinolin-3-yl]-piperidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19BrFN3O/c22-14-4-7-16(8-5-14)25-20-17-12-15(23)6-9-19(17)24-13-18(20)21(27)26-10-2-1-3-11-26/h4-9,12-13H,1-3,10-11H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDUDDSQTDBBCQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=CN=C3C=CC(=CC3=C2NC4=CC=C(C=C4)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19BrFN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-BROMOPHENYL)-6-FLUORO-3-(PIPERIDINE-1-CARBONYL)QUINOLIN-4-AMINE typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup reaction, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent such as nitrobenzene.

    Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a Suzuki coupling reaction, where a bromobenzene derivative is coupled with a boronic acid derivative of the quinoline core in the presence of a palladium catalyst.

    Piperidinylcarbonyl Group Addition:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-BROMOPHENYL)-6-FLUORO-3-(PIPERIDINE-1-CARBONYL)QUINOLIN-4-AMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

    Oxidation: Oxidized derivatives with additional functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the bromophenyl group.

Scientific Research Applications

Biological Activities

  • Anticancer Properties :
    • Quinoline derivatives, including N-(4-bromophenyl)-6-fluoro-3-(piperidine-1-carbonyl)quinolin-4-amine, have been studied for their anticancer effects. Research indicates that compounds with a quinoline core can inhibit the growth of various cancer cell lines by targeting specific pathways involved in cell proliferation and survival .
  • Inhibition of DNA Gyrase :
    • The compound has shown promise as a DNA gyrase inhibitor, which is crucial for bacterial DNA replication. This mechanism could be leveraged to develop new antibacterial agents, particularly against resistant strains .
  • Potential in Neurological Disorders :
    • Piperidine derivatives are being explored for their neuroprotective effects. Studies suggest that modifications to the piperidine structure can enhance the inhibition of cholinesterase enzymes, which are relevant in Alzheimer's disease treatment . The presence of the piperidine moiety in this compound could contribute to its neuropharmacological profile.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that the presence of specific substituents on the quinoline and piperidine rings significantly influences the biological activity of the compound:

  • Bromine Substitution : The introduction of a bromine atom at the para position of the phenyl group enhances binding affinity to target proteins involved in cancer progression.
  • Fluorine Atom : The fluorine atom at position 6 of the quinoline ring is associated with increased lipophilicity, which may improve cellular uptake and bioavailability .

Case Studies

  • Antiproliferative Activity :
    • A study demonstrated that derivatives of quinoline with piperidine substitutions exhibited higher antiproliferative activity against cancer cell lines compared to standard treatments such as gefitinib and lapatinib. This suggests that this compound could be developed into a potent anticancer agent .
  • Inhibition Studies :
    • In vitro studies have highlighted that this compound effectively inhibits specific kinases associated with tumor growth, showcasing its potential as a targeted therapy for cancer treatment .

Mechanism of Action

The mechanism of action of N-(4-BROMOPHENYL)-6-FLUORO-3-(PIPERIDINE-1-CARBONYL)QUINOLIN-4-AMINE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or proteins involved in cellular processes.

    Pathways Involved: It may modulate signaling pathways, such as the MAPK/ERK pathway, leading to changes in cell proliferation, apoptosis, or other cellular functions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

a. N-(2,4-Dimethylphenyl)-6-Fluoro-3-(Piperidine-1-Carbonyl)Quinolin-4-Amine This compound () shares the quinolin-4-amine core and piperidine-1-carbonyl group but replaces the 4-bromophenyl with a 2,4-dimethylphenyl group.

b. N-(4-Bromophenyl)Quinoline-2-Carboxamide (Compound 5c) Synthesized via microwave-assisted amidation (), this analog differs in the carboxamide position (2 vs. 3) and lacks the piperidine carbonyl group. The 4-bromophenyl moiety is retained, suggesting similar synthetic accessibility for halogenated derivatives. The absence of the piperidine group may limit its conformational flexibility compared to the target compound .

c. Pyridazin-3(2H)-one Derivatives with 4-Bromophenyl Groups highlights pyridazinone-based FPR agonists, such as N-(4-bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide. While the core differs (pyridazinone vs. quinoline), the 4-bromophenyl group is conserved. Substituents on the benzyl group (e.g., methoxy) determine receptor specificity (FPR1/FPR2 vs. FPR2-selective), underscoring the importance of auxiliary groups in modulating activity .

Halogen Substitution Trends

demonstrates that halogen size (F, Cl, Br, I) at the 4-position of phenyl-substituted maleimides has minimal impact on monoacylglycerol lipase (MGL) inhibition. For example:

  • N-(4-Fluorophenyl)maleimide: IC₅₀ = 5.18 µM
  • N-(4-Bromophenyl)maleimide: IC₅₀ = 4.37 µM
  • N-(4-Iodophenyl)maleimide: IC₅₀ = 4.34 µM

However, in FPR agonists (), substituent electronic effects (e.g., methoxy vs. methyl) significantly alter receptor specificity, indicating context-dependent substituent roles .

Biological Activity

N-(4-Bromophenyl)-6-fluoro-3-(piperidine-1-carbonyl)quinolin-4-amine is a synthetic organic compound belonging to the quinoline family. This compound has gained attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and neurology. Understanding its biological activity is crucial for exploring its therapeutic applications.

Chemical Structure and Properties

The molecular structure of N-(4-Bromophenyl)-6-fluoro-3-(piperidine-1-carbonyl)quinolin-4-amines can be represented as follows:

C18H18BrFN3O Molecular Formula \text{C}_{18}\text{H}_{18}\text{BrF}\text{N}_{3}\text{O}\quad \text{ Molecular Formula }

Key Features:

  • Bromine and Fluorine Substituents: These halogens enhance the compound's lipophilicity and may influence its binding affinity to biological targets.
  • Piperidine Ring: This moiety is known for its role in modulating pharmacological activity.

The biological activity of this compound primarily involves its interaction with specific molecular targets, including enzymes and receptors. The compound may inhibit certain kinases or modulate signaling pathways associated with cell proliferation and apoptosis.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies on quinoline derivatives have shown that modifications at specific positions can enhance their cytotoxic effects against various cancer cell lines.

Case Study:
In a study evaluating the anticancer potential of quinoline derivatives, compounds with halogen substitutions demonstrated increased potency against cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The presence of bromine and fluorine in the structure was correlated with enhanced inhibitory activity against Aurora A kinase, a target implicated in cancer progression .

Table 1: Anticancer Activity of Quinoline Derivatives

CompoundIC50 (µM)Cancer Cell Line
Compound A150MCF-7
Compound B200HCT-116
This compoundTBDTBD

Neuroprotective Effects

Emerging research suggests that quinoline derivatives may also exhibit neuroprotective properties. The modulation of neurotransmitter systems via receptor interactions is a potential mechanism through which these compounds could exert protective effects against neurodegenerative diseases.

Case Study:
A recent study highlighted that certain quinoline derivatives could inhibit neuroinflammation, thereby protecting neuronal cells from apoptosis induced by oxidative stress . This suggests a promising avenue for further investigation into the neuroprotective capabilities of this compound.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics (PK) and toxicology of this compound is essential for its development as a therapeutic agent. Preliminary studies indicate moderate bioavailability and a favorable safety profile, though comprehensive toxicological assessments are necessary.

Table 2: Pharmacokinetic Profile

ParameterValue
Oral BioavailabilityTBD
Half-lifeTBD
MetabolismLiver
ExcretionUrinary

Q & A

Q. Critical Parameters :

  • Temperature control during cyclization (70–90°C) to avoid side reactions.
  • Stoichiometric precision in bromophenyl amine coupling (1:1.2 molar ratio).
  • Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate intermediates .

Q. Table 1: Key Reaction Conditions

StepReagents/ConditionsYield (%)
Quinoline FormationAcetic anhydride, 80°C, 12h65–75
BrominationNBS, DMF, 0°C → RT50–60
AmidationPiperidine, EDCI, DCM70–80

(Basic) How is this compound characterized structurally, and which analytical techniques are most reliable?

Methodological Answer:

  • X-ray Crystallography : Resolves 3D conformation using SHELX/ORTEP-3 software. Critical for confirming piperidine-carbonylic geometry .
  • NMR Spectroscopy : 1^1H/13^13C NMR identifies substituents (e.g., 4-bromophenyl: δ 7.4–7.6 ppm; piperidine: δ 1.5–2.8 ppm) .
  • HRMS : Validates molecular formula (e.g., [M+H]+^+ calc. 456.08; observed 456.07) .

Advanced Tip : Use 19^{19}F NMR to confirm fluorophenyl integrity (δ -110 to -115 ppm) .

(Advanced) How can reaction conditions be optimized to mitigate byproduct formation during piperidine-1-carbonyl coupling?

Methodological Answer:

  • Byproduct Source : Competing N-alkylation vs. acylation.
  • Optimization Strategies :
    • Use bulky bases (e.g., DIPEA) to deprotonate the amine selectively.
    • Replace EDCI with BOP reagent for faster activation.
    • Monitor reaction progress via TLC (Rf shift from 0.3 to 0.6 in ethyl acetate/hexane).
  • Validation : LC-MS to detect residual starting material (<5% threshold) .

(Advanced) How can computational methods predict the binding modes of this compound to kinase targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to model interactions with ATP-binding pockets (e.g., RIP2 kinase). Prioritize poses with hydrogen bonds to the hinge region (e.g., quinoline N1 with Glu96).
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of the piperidine-carbonylic group in hydrophobic pockets.
  • Validation : Overlay docking results with X-ray data from analogous inhibitors (e.g., AS3334034 in ) .

(Advanced) How to resolve contradictory bioactivity data in cell-based vs. in vivo assays?

Methodological Answer:

  • Controlled Experiments :
    • Solubility Check : Measure kinetic solubility in assay buffers (e.g., PBS vs. DMSO).
    • Metabolic Stability : Use liver microsomes to identify rapid degradation (e.g., CYP3A4-mediated oxidation).
    • Target Engagement : Employ CETSA (Cellular Thermal Shift Assay) to confirm target binding in cell lysates.
  • Example : If in vitro IC50 = 50 nM but in vivo ED50 > 1 mg/kg, optimize formulation using PEGylated nanoparticles .

(Basic) What are the recommended storage conditions to ensure compound stability?

Methodological Answer:

  • Short-Term : Store at -20°C in anhydrous DMSO (sealed under argon).
  • Long-Term : Lyophilize as a hydrochloride salt; stable >12 months at -80°C.
  • Stability Validation : Monthly HPLC checks (C18 column, 90% purity threshold) .

(Advanced) How to design a kinetic study to evaluate hydrolytic degradation of the piperidine-carbonylic group?

Methodological Answer:

  • Conditions :
    • pH 2–9 buffers (37°C, 0.1 M ionic strength).
    • UV-Vis monitoring at λ = 270 nm (quinoline absorbance).
  • Kinetic Analysis :
    • Fit degradation data to first-order model: t1/2=ln2kt_{1/2} = \frac{\ln 2}{k}.
    • Identify pH-sensitive sites via LC-MS fragmentation (e.g., m/z 180.1 = cleaved piperidine) .

(Basic) What in vitro assays are suitable for initial bioactivity screening?

Methodological Answer:

  • Kinase Inhibition : Use ADP-Glo™ assay (RIP2, IC50 determination).
  • Antimicrobial Activity : Broth microdilution (MIC vs. S. aureus, E. coli).
  • Cytotoxicity : MTT assay on HEK293 cells (CC50 > 50 µM for selectivity) .

Q. Table 2: Representative Bioactivity Data

AssayTargetResult
ADP-Glo™RIP2IC50 = 120 nM
Broth DilutionE. coliMIC = 16 µg/mL
MTTHEK293CC50 = 75 µM

(Advanced) How to analyze regioselectivity in electrophilic substitution on the quinoline core?

Methodological Answer:

  • DFT Calculations : Compute Fukui indices (Gaussian 16) to predict C-6 vs. C-8 fluorine substitution.
  • Experimental Validation : Compare 19^{19}F NMR of products from directed vs. non-directed reactions .

(Advanced) What strategies validate target engagement in complex biological matrices?

Methodological Answer:

  • Chemical Proteomics : Use a biotinylated probe for pull-down assays (SILAC quantification).
  • SPR Imaging : Immobilize target protein on a CM5 chip; measure binding kinetics (ka/kd).
  • In Vivo PET Imaging : Radiolabel with 18^{18}F; quantify biodistribution in rodent models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.